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Compound of Interest

Compound Name: Carthamone

Cat. No.: B1231511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological

activities of Carthamone, a prominent flavonoid derived from the florets of Carthamus

tinctorius L. (safflower). The document summarizes key quantitative data, details experimental

methodologies for cited activities, and visualizes relevant signaling pathways and workflows to

support further research and development.

Antioxidant Activity
Carthamone and related compounds from Carthamus tinctorius have demonstrated significant

antioxidant properties in various in vitro assays. These activities are crucial for mitigating

oxidative stress, a key pathological factor in numerous diseases.

Quantitative Data on Antioxidant Activity
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Assay Type Compound/Extract Result Reference

Total Antioxidant

Capacity

Carthamidin (aqueous

extract)

0.188 - 0.532 mg

AAE/g dw
[1]

Total Antioxidant

Capacity

Carthamin

(methanolic extract)

0.286 - 0.696 mg

AAE/g dw
[1]

Reducing Power

(FRAP)

Carthamidin (aqueous

extract)

0.649 - 0.965 mg

AAE/g dw
[1]

Reducing Power

(FRAP)

Carthamin

(methanolic extract)

0.469 - 0.832 mg

AAE/g dw
[1]

Oxygen Radical

Absorbance Capacity

(ORAC)

Carthamus Tinctorius

Extract

130.2 ± 12.3 mmol

TE/100 g
[2]

DPPH Radical

Scavenging

Carthamus caeruleus

Extract

IC50: 34.43 ± 4.83

µg/mL
[3]

Hydroxyl Radical

Scavenging

Carthamus caeruleus

Extract

IC50: 512.81 ± 9.46

µg/mL
[3]

Ferrous Ion Chelation
Carthamus caeruleus

Extract

IC50: 2462.76 ± 1.38

µg/mL
[3]

AAE: Ascorbic Acid Equivalents; TE: Trolox Equivalents; dw: dry weight; IC50: half maximal

inhibitory concentration.

Experimental Protocols
This assay assesses the ability of an antioxidant to donate an electron and scavenge the stable

DPPH free radical.

A solution of DPPH in methanol is prepared.

Various concentrations of the test compound (Carthamone) are added to the DPPH solution.

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30

minutes).
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The absorbance of the solution is measured spectrophotometrically at a wavelength around

517 nm.

A decrease in absorbance indicates the scavenging of DPPH radicals. The percentage of

scavenging activity is calculated relative to a control.[2]

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce

ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.

The FRAP reagent is prepared, typically containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃,

and acetate buffer (pH 3.6).

The test sample is added to the FRAP reagent.

The mixture is incubated at 37°C.

The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the

formation of an intense blue color.

The absorbance of the colored product is measured at 593 nm.

The antioxidant capacity is determined by comparing the absorbance change to a standard

curve, usually prepared with FeSO₄ or Trolox.[1]

Signaling Pathway: Akt/Nrf2 in Antioxidative Stress
Response
Carthami Flos extract has been shown to promote the nuclear translocation of Nrf2, a key

transcription factor in the cellular antioxidant response, which is often regulated by the Akt

signaling pathway.[4]
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Akt/Nrf2 signaling pathway activated by Carthamone.

Anti-inflammatory Activity
Carthamone demonstrates anti-inflammatory effects by protecting cell membranes and

inhibiting protein denaturation, key processes involved in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity
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Assay Type
Compound/Ext
ract

Concentration
Result (%
Protection/Inhi
bition)

Reference

Protection

Against

Hypotonic

Stress-Induced

Hemolysis

Carthamus

caeruleus Extract
3000 µg/mL 98.13 ± 0.15% [3]

Protection

Against Heat

Stress-Induced

Hemolysis

Carthamus

caeruleus Extract
3000 µg/mL 70 ± 1.27% [3]

Inhibition of

Ovalbumin

Denaturation

Carthamus

caeruleus Extract
3000 µg/mL 81.05 ± 2.2% [3]

Experimental Protocols
This assay uses red blood cells (RBCs) as a model system. The stabilization of the RBC

membrane against stress-induced lysis is analogous to the stabilization of lysosomal

membranes, which prevents the release of pro-inflammatory mediators.

An erythrocyte suspension is prepared from fresh blood.

The test compound (Carthamone) is mixed with the erythrocyte suspension. A control is

prepared with a vehicle instead of the test compound.

Heat-Induced Hemolysis: The mixture is incubated in a water bath at a specific temperature

(e.g., 56°C) for 30 minutes.[3]

Hypotonicity-Induced Hemolysis: The erythrocytes are subjected to a hypotonic solution.

After incubation, the tubes are centrifuged.
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The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is

measured at 560 nm.

The percentage of protection is calculated by comparing the absorbance of the sample-

treated group to the control group.[3]

Inflammation can be caused by the denaturation of tissue proteins. This assay evaluates the

ability of a compound to prevent thermally-induced protein denaturation.

A solution of a protein, such as bovine serum albumin (BSA) or ovalbumin, is prepared.

The test compound is added to the protein solution.

The mixture is incubated at a high temperature (e.g., 72°C) for a set time to induce

denaturation.

After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

The percentage inhibition of denaturation is calculated by comparing the turbidity of the

sample-treated group to the control.

Signaling Pathway: NF-κB Inhibition
A key mechanism for the anti-inflammatory activity of many natural compounds, including those

related to Carthamone, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-

enhancer of activated B cells) signaling pathway.[5][6]
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Inhibition of the NF-κB signaling pathway by Carthamone.
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Anticancer Activity
Cardamonin, a chalcone structurally related to Carthamone, has shown promising anticancer

efficacy against a range of cancer cell lines in vitro. Its mechanisms include the induction of

apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer

progression.[7]

Quantitative Data on Anticancer Activity (Cardamonin)
Cancer Type Cell Line IC50 Value Reference

Lung Cancer A549 15.4 µM [7]

Lung Cancer H460 17.6 µM [7]

Breast Cancer MDA-MB-231 18.2 µM [7]

Melanoma A375 15.2 µM [7]

Leukemia WEHI-3 1.8 µg/mL [7]

Multiple Myeloma U266 ~12.5 µM [5]

Note: The data above is for Cardamonin, a related chalcone, and serves as a strong indicator

for the potential activity of Carthamone.

Experimental Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability, proliferation, and cytotoxicity.

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compound (Carthamone)

and incubated for a specific period (e.g., 24, 48, or 72 hours).

After incubation, the treatment medium is removed, and MTT solution is added to each well.

The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial

dehydrogenases to convert the yellow MTT into purple formazan crystals.
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A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

The absorbance is measured on a microplate reader at a wavelength of approximately 570

nm.

Cell viability is calculated as a percentage relative to untreated control cells, and the IC50

value is determined.[8]

Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth,

proliferation, and survival. Its dysregulation is common in cancer, and it is a key target for

anticancer agents like Cardamonin.[7][9]
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Inhibition of the PI3K/Akt/mTOR pathway by Carthamone.

Neuroprotective Activity
Extracts from Carthamus tinctorius and its active components, including carthamin, exhibit

neuroprotective effects by scavenging free radicals and protecting neuronal cells from oxidative

stress-induced death.[10]

Quantitative Data on Neuroprotective Activity

Assay Type
Compound/Ext
ract

Concentration
Result (% Cell
Viability vs
H₂O₂ Control)

Reference

Neuroprotection

in SH-SY5Y cells

Cardamom-H

Extract
1 µg/mL ~93% [11]

Neuroprotection

in SH-SY5Y cells

Cardamom-EA

Extract
1 µg/mL ~94% [11]

Inhibition of

Glutamate-

induced Cell

Death

Mogami-

benibana petal

extract

Not specified
Inhibited C6 glia

cell death
[10]

Note: Data for Cardamom extracts are shown as related examples of neuroprotection against

oxidative stress.

Experimental Protocol
This protocol uses a neuronal cell line (e.g., SH-SY5Y) to model neurotoxicity and assess the

protective effects of a test compound.

SH-SY5Y neuroblastoma cells are cultured in a suitable medium and seeded in multi-well

plates.

Cells are pre-treated with various concentrations of the test compound (Carthamone) for a

specified duration (e.g., 24 hours).
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An oxidative stressor, such as hydrogen peroxide (H₂O₂) or rotenone, is added to the culture

medium to induce neuronal cell damage.[11][12]

After incubation with the toxin, cell viability is assessed using methods like the MTT assay or

by measuring lactate dehydrogenase (LDH) release into the medium.

Additional endpoints can be measured, such as intracellular Reactive Oxygen Species

(ROS) levels using fluorescent probes (e.g., DCFH-DA), mitochondrial membrane potential,

and markers of apoptosis like caspase-3 activity.[4][12]

An increase in cell viability or a reduction in ROS/apoptosis markers in the presence of

Carthamone indicates a neuroprotective effect.[12]
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Workflow for assessing in vitro neuroprotective activity.

Enzyme Inhibition
Carthamone and related phytochemicals have been investigated for their potential to inhibit

enzymes relevant to various diseases, including diabetes and neurodegenerative disorders.

Quantitative Data on Enzyme Inhibition
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Enzyme Target Compound/Extract IC50 Value Reference

α-Amylase
Ocimum tenuiflorum

Methanol Extract
2.14 ± 0.14 mg/mL [13]

α-Glucosidase
Ocimum tenuiflorum

Methanol Extract
< 0.64 mg/mL [13]

α-Glucosidase
Thioquinoline

Derivative (Synthetic)
14.0 ± 0.6 µM [14]

Tyrosinase
Cycloorbicoside A-7-

monoacetate
113.24 mg KAE/g [15]

Acetylcholinesterase

(AChE)

Diterpene Derivative

(Synthetic)
5.64 mg GALAE/g [15]

KAE: Kojic Acid Equivalents; GALAE: Galantamine Equivalents. Note: Data for related plant

extracts and compounds are provided to illustrate potential inhibitory activities.

Experimental Protocols
This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks

down starch into sugars.

The test compound (Carthamone) is pre-incubated with a solution of α-amylase.

A starch solution is added to the mixture to start the enzymatic reaction.

The reaction is incubated at a specific temperature (e.g., 37°C).

The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).

The amount of reducing sugar (e.g., maltose) produced is quantified by measuring the

absorbance of the colored product after heating.

The percentage of enzyme inhibition is calculated by comparing the activity in the presence

of the inhibitor to the activity of a control.[16]
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This assay evaluates the inhibition of α-glucosidase, an enzyme involved in the breakdown of

disaccharides.

The test compound is pre-incubated with α-glucosidase enzyme solution in a buffer (e.g.,

phosphate buffer, pH 6.9).

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

The mixture is incubated at 37°C.

The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product.

The reaction is stopped by adding a basic solution, such as sodium carbonate.

The absorbance of the p-nitrophenol is measured at 405 nm.

The inhibitory activity is calculated as a percentage relative to a control without the inhibitor.

[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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